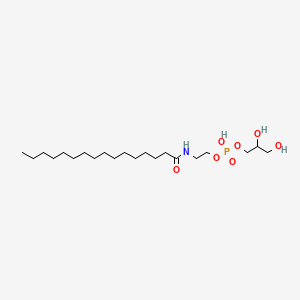

Glycerophospho-N-Palmitoyl Ethanolamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 甘油磷酸棕榈酰乙醇胺可以通过甘油磷酸二酯酶 1 (GDE1) 催化反应合成,其中甘油磷酸酯前体被转化为 N-酰化乙醇胺 . 该反应通常涉及在受控条件下使用乙醇胺和棕榈酰氯来形成所需化合物。

工业生产方法: 甘油磷酸棕榈酰乙醇胺的工业生产方法没有被广泛记录。 该合成通常遵循与实验室方法类似的原理,但针对大规模生产进行了优化,包括使用生物反应器和连续流动系统来提高产量和纯度 .

化学反应分析

反应类型: 甘油磷酸棕榈酰乙醇胺会经历各种化学反应,包括:

氧化: 该反应会导致氧化衍生物的形成,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变官能团,可能改变化合物的性质。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠和氢化铝锂经常被使用。

取代: 常用卤化剂如亚硫酰氯和胺类亲核试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代可以产生各种 N-取代乙醇胺 .

科学研究应用

甘油磷酸棕榈酰乙醇胺在科学研究中具有多种应用:

化学: 它被用作合成其他生物活性脂类的前体。

生物学: 该化合物因其在内源性大麻素系统中的作用及其对细胞信号通路的影响而被研究。

医学: 研究重点是其抗炎特性和治疗抑郁症和慢性疼痛等疾病的潜在治疗应用。

工业: 它被用于开发药物和保健品.

作用机制

甘油磷酸棕榈酰乙醇胺主要通过其转化为棕榈酰乙醇胺来发挥其作用,棕榈酰乙醇胺与过氧化物酶体增殖物激活受体-α (PPAR-α) 相互作用。这种相互作用调节脂质代谢和炎症反应。 该化合物还影响内源性大麻素系统,影响神经递质释放和受体激活 .

类似化合物:

甘油磷酸油酰乙醇胺: 另一种 N-酰化乙醇胺,具有相似的代谢途径,但脂肪酸组成不同。

甘油磷酸硬脂酰乙醇胺: 结构相似,但用硬脂酸代替棕榈酸。

独特性: 甘油磷酸棕榈酰乙醇胺因其特定的脂肪酸组成而独一无二,这影响了其生物活性及其与受体的相互作用。 它作为棕榈酰乙醇胺前体的作用使其区别于其他 N-酰化乙醇胺 .

相似化合物的比较

Glycerophospho-N-Oleoyl Ethanolamine: Another N-acylated ethanolamine with similar metabolic pathways but different fatty acid composition.

Glycerophospho-N-Stearoyl Ethanolamine: Similar structure but with stearic acid instead of palmitic acid.

Uniqueness: Glycerophospho-N-Palmitoyl Ethanolamine is unique due to its specific fatty acid composition, which influences its biological activity and interaction with receptors. Its role as a precursor to palmitoyl ethanolamide distinguishes it from other N-acylated ethanolamines .

生物活性

Glycerophospho-N-Palmitoyl Ethanolamine (GP-NPEA) is a bioactive lipid that has garnered attention for its significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

GP-NPEA is a metabolic precursor to Palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and neuroprotective properties. The synthesis of GP-NPEA occurs primarily through the CDP-ethanolamine pathway, where ethanolamine is phosphorylated and linked to cytidine triphosphate (CTP) to form CDP-ethanolamine, which then transfers the phosphoethanolamine group to diacylglycerol .

Receptor Interactions

GP-NPEA primarily interacts with cannabinoid receptors CB1 and CB2, which are integral to the endocannabinoid system. These receptors modulate various physiological processes including pain perception, inflammation, and mood regulation. The activation of these receptors leads to alterations in neurotransmitter release and immune cell activity.

Cellular Effects

The biological effects of GP-NPEA include:

- Pain modulation : Through its action on cannabinoid receptors.

- Anti-inflammatory activity : By activating peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates gene transcription involved in inflammation .

- Neuroprotective effects : Potentially contributing to the protection against neurodegenerative diseases .

Case Studies and Experimental Data

-

Depression Biomarkers

In a chronic unpredictable mild stress (CUMS) rat model of depression, GP-NPEA was identified as a biomarker in the prefrontal cortex, indicating its potential involvement in the pathophysiology of depression. -

Procoagulant Properties

Research indicates that GP-NPEA exhibits procoagulant properties similar to other ethanolamides like PEA and Anandamide. The presence of a free hydroxyl group in these compounds is crucial for their procoagulant activity. -

Biosynthesis Pathways

Studies have shown that GP-NPEA can be hydrolyzed by cytosolic phospholipase A2 (cPLA2) to produce N-acyl ethanolamines (NAE), further linking it to various lipid signaling pathways in cellular processes .

Comparative Analysis with Similar Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Glycerophospho-N-Oleoyl Ethanolamine | Similar metabolic pathways; different fatty acid composition | Modulates inflammation and pain perception |

| Glycerophospho-N-Stearoyl Ethanolamine | Similar structure; stearic acid instead of palmitic acid | Anti-inflammatory effects similar to GP-NPEA |

| Palmitoylethanolamide (PEA) | Directly derived from GP-NPEA; known for anti-inflammatory properties | Strong neuroprotective effects |

Applications in Medicine and Industry

GP-NPEA is being investigated for various therapeutic applications:

属性

IUPAC Name |

2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXMIXZULLAMCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693936 |

Source

|

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100575-09-5 |

Source

|

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Glycerophospho-N-Palmitoyl Ethanolamine being identified in a study about depression?

A: In a study using a chronic unpredictable mild stress (CUMS) rat model of depression [], this compound was identified as one of five potential biomarkers in the prefrontal cortex (PFC). This suggests a potential link between this lipid and the pathophysiology of depression, warranting further investigation into its specific role in this context.

Q2: How does this compound relate to other ethanolamides in terms of their effects on coagulation?

A: Research indicates that this compound, a precursor to Palmitoylethanolamide (PEA), demonstrates procoagulant properties similar to PEA, Stearoylethanolamide (SEA), and Anandamide (AEA) []. These ethanolamides, particularly PEA, have been shown to enhance thrombin generation in plasma. The presence of a free hydroxyl group in the head group of these molecules appears to be crucial for their procoagulant activity.

Q3: Has this compound been identified in any natural sources?

A: While not specifically mentioned in the provided abstracts, one study identified this compound within the chemical composition of fresh pokak eggplant (Solanum torvum) fruit extract []. This finding suggests the compound might be found in other natural sources and could have implications for dietary intake and potential health effects.

Q4: What future research directions are suggested regarding this compound?

A: Given its identification as a potential biomarker for depression [] and its procoagulant properties within the ethanolamide family [], further research is needed to elucidate:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。